3-(2-Methoxyethoxy)piperidine

Descripción

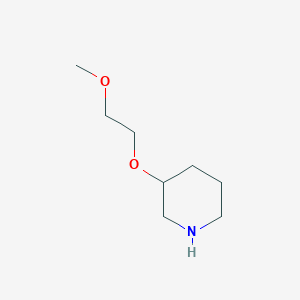

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-methoxyethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-5-6-11-8-3-2-4-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQOIXYNVRFCJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307371 | |

| Record name | 3-(2-Methoxyethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946714-09-6 | |

| Record name | 3-(2-Methoxyethoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxyethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methoxyethoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Methoxyethoxy Piperidine

Historical Development of Synthetic Routes to 3-(2-Methoxyethoxy)piperidine

The historical synthesis of this compound is not extensively documented as a standalone process in early chemical literature. However, its synthesis can be inferred from the development of two cornerstone reactions in organic chemistry: the creation of the piperidine (B6355638) ring and the Williamson ether synthesis.

Early approaches to the piperidine scaffold, a ubiquitous feature in alkaloids and pharmaceuticals, heavily relied on the reduction of pyridine (B92270) derivatives. The catalytic hydrogenation of pyridine, often using nickel catalysts at high temperatures and pressures, was a common industrial method for producing the basic piperidine structure.

The introduction of the 2-methoxyethoxy side chain would have most logically been accomplished via the Williamson ether synthesis, a method first reported in 1850. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. In the context of this compound, this would involve the reaction of a 3-hydroxypiperidine (B146073) precursor with a 2-methoxyethyl halide.

Thus, a classical, historical synthesis would likely have followed a two-step sequence:

Hydrogenation of 3-hydroxypyridine: Reduction of the pyridine ring to yield 3-hydroxypiperidine.

Etherification: Reaction of 3-hydroxypiperidine with a suitable 2-methoxyethylating agent, such as 1-bromo-2-methoxyethane, in the presence of a strong base like sodium hydride.

This traditional approach, while robust, often required harsh reaction conditions and offered little control over stereochemistry.

Modern Strategies for the Synthesis of this compound

Contemporary synthetic strategies have focused on improving efficiency, selectivity, and sustainability. These modern approaches leverage advances in catalysis, stereoselective methods, and green chemistry principles to refine the synthesis of substituted piperidines like this compound.

Catalytic Approaches in this compound Synthesis

Catalysis is central to the modern synthesis of the 3-hydroxypiperidine precursor. The hydrogenation of pyridine derivatives is now commonly achieved under milder conditions using more sophisticated catalysts.

| Catalyst | Substrate | Conditions | Outcome |

| Palladium on Carbon (Pd/C) | Pyridine derivatives | Acetic acid, 30 atm H₂, 80 °C | Effective for ring saturation, though may require purification. acs.org |

| Rhodium (Rh) complexes | Pyridine derivatives | Milder conditions, shorter reaction times | High yields and selectivity, particularly for functionalized pyridines. |

| Iridium (Ir) complexes | 3-hydroxypyridinium salts | Soluble complex | Enantioselective hydrogenation is possible, preserving other functional groups. youtube.com |

Stereoselective Syntheses of this compound Isomers

The development of methods to control the stereochemistry at the C3 position of the piperidine ring is a significant modern advancement. As this compound possesses a chiral center, enantioselective synthesis is crucial for pharmaceutical applications. Modern strategies achieve this by producing enantiomerically pure 3-hydroxypiperidine, which can then be etherified with retention of configuration.

Key stereoselective methods include:

Asymmetric Hydrogenation: Chiral catalysts, often based on rhodium or iridium complexes with chiral ligands, can hydrogenate pyridine or dihydropyridine (B1217469) precursors to yield enantiomerically enriched piperidines. nih.govacs.org

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This powerful method allows for the cross-coupling of dihydropyridines with boronic acids to create 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.orgorganic-chemistry.org Subsequent reduction affords the chiral piperidine.

Biocatalysis: Carbonyl reductases have demonstrated excellent stereoselectivity in the reduction of N-protected-4-oxopiperidines to produce chiral 4-hydroxypiperidines. rsc.org Similar enzymatic approaches could be adapted for the synthesis of chiral 3-hydroxypiperidine precursors.

These methods provide access to specific stereoisomers of the target molecule, which is a critical improvement over historical, non-selective syntheses.

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the synthesis of this compound involves optimizing the process to reduce waste, energy consumption, and the use of hazardous materials. While specific studies on this molecule are lacking, general principles can be applied to its plausible synthetic route.

Atom Economy: Catalytic hydrogenation is inherently atom-economical. Efforts to improve catalyst efficiency and recyclability contribute to greener processes.

Safer Solvents: The Williamson ether synthesis traditionally uses solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Green chemistry encourages the substitution of these with more environmentally benign alternatives where possible. The use of the conjugate acid of the alkoxide (e.g., 2-methoxyethanol) can sometimes serve as a suitable solvent. masterorganicchemistry.com

Energy Efficiency: The use of modern catalysts that operate under milder temperatures and pressures for the hydrogenation step significantly reduces the energy requirements compared to older industrial methods.

Waste Reduction: Telescoping reactions, where intermediates are not isolated, can reduce solvent and energy usage associated with workup and purification steps. A streamlined process from a pyridine precursor to the final product without isolating the 3-hydroxypiperidine intermediate could represent a greener approach.

Novel Synthetic Precursors and Starting Materials for this compound

The primary and most direct precursor for the final etherification step is 3-hydroxypiperidine. nih.gov Therefore, innovation in the synthesis of this compound is largely driven by the development of novel routes to this key intermediate.

| Starting Material | Synthetic Approach | Key Features |

| Fufural | Multi-step chemical conversion | Utilizes a readily available bio-based starting material. youtube.com |

| Pyridine | Partial reduction followed by asymmetric carbometalation | A versatile route that allows for the introduction of various substituents at the 3-position. nih.govacs.org |

| 5-halo-2-hydroxypentylamine | Intramolecular cyclization | A direct ring-closure method under basic conditions. google.com |

| m-Hydroxypyridine | Multi-step synthesis involving Mannich reaction, methylation, and hydrogenation | Provides a route to a 3-methoxypiperidine (B1351509) scaffold, demonstrating a pathway from simple pyridines. google.com |

These varied starting materials and pathways offer flexibility in synthesis, allowing for the selection of the most cost-effective and efficient route based on available resources.

Efficiency and Scalability Considerations in this compound Synthesis

The industrial production of this compound requires a synthetic route that is both efficient and scalable. The plausible two-step process of pyridine hydrogenation followed by Williamson ether synthesis is well-suited for large-scale production.

Hydrogenation Step:

Efficiency: Catalytic hydrogenation of pyridines is a highly efficient and well-understood industrial process. High yields can be achieved with proper catalyst selection and process optimization.

Scalability: This reaction is routinely performed on a large scale in the chemical industry. Key considerations for scale-up include managing the exothermicity of the reaction, ensuring efficient hydrogen gas transfer, and handling the catalyst safely. acs.orgnovartis.com

Williamson Ether Synthesis Step:

Efficiency: This is a robust and generally high-yielding reaction. The primary challenges are ensuring complete deprotonation of the alcohol and avoiding side reactions, such as elimination, if secondary alkyl halides were used.

Scalability: The reaction is readily scalable. The use of strong bases like sodium hydride requires careful handling on an industrial scale due to its reactivity with water. The choice of solvent and temperature are critical parameters for controlling the reaction rate and minimizing byproducts.

Mechanistic Investigations of Reactions Involving 3 2 Methoxyethoxy Piperidine

Elucidation of Reaction Pathways with 3-(2-Methoxyethoxy)piperidine

No specific studies on the elucidation of reaction pathways for this compound have been found in the reviewed literature.

Kinetic Studies of this compound Transformations

No kinetic data for transformations involving this compound have been reported in the scientific literature.

Stereochemical Outcomes of Reactions with this compound

There are no published studies detailing the stereochemical outcomes of reactions specifically involving this compound.

Role of the 2-Methoxyethoxy Moiety in Reaction Mechanism

While the 2-methoxyethoxy group is anticipated to influence reaction mechanisms through inductive and steric effects, no specific research has been published that investigates and quantifies this role for this compound.

Applications of 3 2 Methoxyethoxy Piperidine in Organic Synthesis

Utilization of 3-(2-Methoxyethoxy)piperidine as a Building Block

The foundational structure of this compound serves as a versatile starting point for the synthesis of a diverse array of more complex molecules. Organic chemists can leverage the inherent reactivity of both the piperidine (B6355638) ring and the methoxyethoxy side chain to introduce additional chemical complexity and functionality. The strategic modification of this scaffold allows for the systematic exploration of chemical space, which is a critical aspect of drug discovery and the development of new materials.

The piperidine moiety is a prevalent structural motif in a vast number of pharmaceutical agents and natural products, valued for its ability to impart favorable pharmacokinetic properties. nih.govnih.gov By starting with the this compound core, chemists can design synthetic routes that lead to novel derivatives with tailored biological activities. The methoxyethoxy group can influence the solubility and lipophilicity of the final compounds, properties that are crucial for their behavior in biological systems.

The following table illustrates the potential of this compound as a versatile building block in the synthesis of more elaborate chemical structures.

| Starting Material | Reagent(s) | Product | Application of Product |

| This compound | 1. Bromoacetyl bromide2. Substituted amine | N-substituted glycinamide (B1583983) derivative of this compound | Precursor for peptido-mimetics |

| This compound | 1. Acryloyl chloride2. Michael acceptor | N-functionalized derivative for Michael addition reactions | Synthesis of complex heterocyclic systems |

| This compound | Chloro-sulfonylating agent | N-sulfonylated this compound | Intermediate for sulfonamide-based compounds |

Reactions of the Piperidine Nitrogen in this compound

The secondary amine nitrogen within the piperidine ring of this compound is a key site of reactivity, readily undergoing a variety of chemical transformations. This reactivity allows for the straightforward introduction of a wide range of substituents, thereby enabling the synthesis of a diverse library of derivatives. Common reactions involving the piperidine nitrogen include N-alkylation and N-acylation, which are fundamental transformations in organic synthesis for the construction of more complex molecular architectures. tandfonline.com

N-acylation, the introduction of an acyl group, is another important transformation. This is typically accomplished using acyl chlorides or anhydrides and results in the formation of an amide linkage. N-acylation can serve to protect the nitrogen during subsequent synthetic steps or to introduce specific functionalities that can engage in further reactions or biological interactions.

The table below provides examples of typical reactions that can be performed on the piperidine nitrogen of this compound.

| Reaction Type | Reagent | Product |

| N-Alkylation | Benzyl bromide | 1-Benzyl-3-(2-methoxyethoxy)piperidine |

| N-Acylation | Acetyl chloride | 1-Acetyl-3-(2-methoxyethoxy)piperidine |

| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | 1-Cyclohexyl-3-(2-methoxyethoxy)piperidine |

| Michael Addition | Methyl acrylate | Methyl 3-(3-(2-methoxyethoxy)piperidin-1-yl)propanoate |

Transformations of the Methoxyethoxy Side Chain in this compound

The methoxyethoxy side chain of this compound offers additional opportunities for chemical modification, primarily through the cleavage of its ether linkages. Ether cleavage reactions are a standard method in organic synthesis to unmask hydroxyl groups, which can then be used for further functionalization. wikipedia.org The conditions required for ether cleavage depend on the specific type of ether, with varying degrees of reactivity observed for different protecting groups. acs.org

The 2-methoxyethoxy group can be cleaved under specific acidic or Lewis acidic conditions to reveal a primary alcohol. acs.orglongdom.orglongdom.org This transformation is valuable as it converts the relatively inert ether into a reactive hydroxyl group. This newly formed alcohol can then participate in a wide range of subsequent reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. This two-step process of deprotection followed by functionalization significantly expands the synthetic utility of the this compound scaffold.

The following table outlines potential transformations of the methoxyethoxy side chain, highlighting the conversion of the ether to other functional groups.

| Reaction Type | Reagent(s) | Intermediate Product | Final Product (after further reaction) |

| Ether Cleavage | Boron tribromide (BBr₃) | 2-(Piperidin-3-yloxy)ethanol | 2-(Piperidin-3-yloxy)acetic acid (via oxidation) |

| Ether Cleavage | Strong acid (e.g., HBr) | 3-(2-Bromoethoxy)piperidine | 3-(2-Azidoethoxy)piperidine (via nucleophilic substitution) |

Cross-Coupling Reactions Involving this compound Derivatives

While this compound itself is not directly suited for cross-coupling reactions, its derivatives can be readily prepared to participate in these powerful carbon-carbon and carbon-heteroatom bond-forming transformations. rsc.orgresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstone methodologies in modern organic synthesis, enabling the construction of complex molecular frameworks from relatively simple precursors. rsc.orgresearchgate.net

To engage in these reactions, the this compound scaffold would first need to be functionalized with a suitable handle, such as a halide or a triflate on the piperidine ring, or a boronic acid/ester. For instance, a bromo-substituted derivative of N-protected this compound could be synthesized, which could then serve as a substrate in Suzuki-Miyaura coupling reactions to introduce a variety of aryl or vinyl groups. nih.gov

Similarly, the piperidine nitrogen, after appropriate derivatization, can participate in Buchwald-Hartwig amination reactions. rsc.org This would involve coupling an aryl halide or triflate with the nitrogen atom of this compound, leading to the formation of N-aryl piperidine derivatives. These types of reactions are instrumental in the synthesis of compounds with applications in medicinal chemistry and materials science. researchgate.net

The table below presents hypothetical examples of cross-coupling reactions with derivatives of this compound.

| Reaction Type | Derivative of this compound | Coupling Partner | Catalyst/Ligand | Product |

| Suzuki-Miyaura Coupling | N-Boc-5-bromo-3-(2-methoxyethoxy)piperidine | Phenylboronic acid | Pd(PPh₃)₄ | N-Boc-5-phenyl-3-(2-methoxyethoxy)piperidine |

| Buchwald-Hartwig Amination | This compound | 4-Chlorotoluene | Pd₂(dba)₃, XPhos | 1-(4-Methylphenyl)-3-(2-methoxyethoxy)piperidine |

| Sonogashira Coupling | N-Boc-5-iodo-3-(2-methoxyethoxy)piperidine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | N-Boc-5-(phenylethynyl)-3-(2-methoxyethoxy)piperidine |

Asymmetric Synthesis Leveraging this compound Scaffolds

The this compound scaffold, being chiral at the C3 position, presents opportunities for applications in asymmetric synthesis. The development of enantioselective routes to substituted piperidines is of significant interest due to the prevalence of chiral piperidine motifs in biologically active molecules. nih.govresearchgate.net Methodologies for achieving enantiopure piperidine derivatives often involve either the use of chiral starting materials, chiral auxiliaries, or catalytic asymmetric transformations. whiterose.ac.uk

In the context of this compound, if a racemic mixture is used as the starting material, a key strategy to obtain enantiomerically pure compounds is through kinetic resolution. whiterose.ac.uknih.gov This process involves the differential reaction of the two enantiomers with a chiral reagent or catalyst, allowing for their separation. For example, an enantioselective acylation or enzymatic resolution could potentially be employed to resolve the racemic this compound.

Alternatively, the this compound scaffold could be synthesized from a chiral precursor to directly yield an enantiomerically enriched product. Once an enantiopure form of a this compound derivative is obtained, the stereocenter at the C3 position can be used to direct the stereochemical outcome of subsequent reactions on other parts of the molecule, a concept known as substrate-controlled diastereoselective synthesis.

The following table provides illustrative examples of how asymmetric synthesis principles could be applied to this compound scaffolds.

| Asymmetric Strategy | Description | Example Reaction | Expected Outcome |

| Kinetic Resolution | A chiral catalyst selectively acylates one enantiomer of racemic this compound, allowing for the separation of the unreacted enantiomer. | Racemic this compound + Acyl donor + Chiral catalyst | Enantioenriched this compound and its N-acylated enantiomer. |

| Chiral Pool Synthesis | Synthesis of this compound starting from an enantiopure natural product, such as an amino acid. | Multi-step synthesis from D- or L-glutamic acid. | Enantiomerically pure (R)- or (S)-3-(2-methoxyethoxy)piperidine. |

| Substrate-Controlled Diastereoselective Reduction | Reduction of a ketone on a side chain attached to enantiopure N-benzyl-3-(2-methoxyethoxy)piperidine, where the existing stereocenter influences the stereochemistry of the newly formed alcohol. | Reduction of N-(3-oxobutyl)-3-(2-methoxyethoxy)piperidine (enantiopure) with a reducing agent. | A diastereomerically enriched alcohol product. |

3 2 Methoxyethoxy Piperidine As a Precursor in Complex Molecule Synthesis

Total Synthesis Applications Incorporating 3-(2-Methoxyethoxy)piperidine

A thorough review of chemical literature did not yield any published total syntheses of natural products or complex target molecules where this compound was utilized as a starting material or a key intermediate. The strategic incorporation of this specific building block to construct intricate molecular architectures has not been documented.

Synthesis of Heterocyclic Compounds from this compound

There is a lack of specific reports on the use of this compound as a substrate for the construction of new heterocyclic systems. While piperidine (B6355638) derivatives are frequently used to synthesize fused, spirocyclic, or other complex heterocyclic frameworks, no studies were found that specifically detail such transformations originating from this compound.

Scaffold Derivatization Studies of this compound

No dedicated studies on the derivatization of the this compound scaffold for the purpose of creating chemical libraries for drug discovery or structure-activity relationship (SAR) studies have been reported. Such studies would typically involve modifications at the piperidine nitrogen, the ether chain, or the piperidine ring itself, but specific examples are not available.

Strategy and Design in Multistep Syntheses Utilizing this compound

The strategic advantages of employing the 2-methoxyethoxy substituent on the piperidine ring in the context of multistep synthesis have not been explicitly discussed in the available literature. This would include its potential role as a directing group, a protective group, or a handle for further functionalization in a broader synthetic plan. Without concrete examples, a meaningful analysis of its strategic utility is not possible.

Theoretical and Computational Studies of 3 2 Methoxyethoxy Piperidine

Quantum Chemical Calculations on 3-(2-Methoxyethoxy)piperidine Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and chemical reactivity of a molecule. For this compound, these methods can predict regions of the molecule that are susceptible to electrophilic or nucleophilic attack, which is crucial for anticipating its behavior in chemical reactions.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govamazonaws.com

Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be derived from HOMO and LUMO energies. nih.govresearchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a molecule with a high chemical hardness is less reactive. amazonaws.com Molecular Electrostatic Potential (MEP) maps are also valuable, as they visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net For this compound, the nitrogen atom and the oxygen atoms of the ether group are expected to be the primary nucleophilic centers.

| Descriptor | Formula | Significance | Hypothetical Value for this compound |

| HOMO Energy | - | Electron-donating ability | -6.5 eV |

| LUMO Energy | - | Electron-accepting ability | 2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 8.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer | 4.25 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency | -2.25 eV |

| Electronegativity (χ) | -μ | Power to attract electrons | 2.25 eV |

| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons | 0.59 eV |

| Chemical Softness (S) | 1 / 2η | Ease of charge transfer | 0.118 eV-1 |

| Note: These values are illustrative and represent typical ranges for similar heterocyclic compounds. Actual values would require specific calculations. |

Conformational Analysis of this compound

The three-dimensional structure of this compound dictates its physical properties and how it interacts with other molecules. The piperidine (B6355638) ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. acs.org For a 3-substituted piperidine, the substituent—in this case, the 2-methoxyethoxy group—can be in either an axial or an equatorial position.

Generally, the equatorial position is favored for bulky substituents to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring. However, the flexible 2-methoxyethoxy side chain also has its own conformational freedom due to rotation around its C-C and C-O single bonds. Computational methods can be used to perform a potential energy surface (PES) scan to identify the most stable conformers of both the piperidine ring and its side chain. chemrxiv.orgresearchgate.net The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Key Interactions |

| Chair-Equatorial | Equatorial | 0.00 (Reference) | Minimized steric hindrance |

| Chair-Axial | Axial | 1.5 - 2.5 | 1,3-diaxial interactions with H-atoms at C2 and C4 |

| Twist-Boat | - | > 5.0 | High torsional and steric strain |

| Note: Relative energies are hypothetical estimates based on general principles of conformational analysis for substituted piperidines. |

Molecular Docking and Interaction Studies of this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of potential drug candidates. nih.govrsc.orgtandfonline.com While this compound itself may not be a drug, derivatives designed from this scaffold can be studied for their potential to interact with biological targets.

The process involves preparing the 3D structures of the ligand and the receptor. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a "docking score" for each pose. acgpubs.org This score estimates the binding energy, with more negative values indicating a stronger predicted interaction. nih.gov Analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.comnih.gov For derivatives of this compound, the piperidine nitrogen could act as a hydrogen bond acceptor or, if protonated, a donor, while the ether oxygens could also participate in hydrogen bonding. nih.gov

| Derivative | Target Protein (Example) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Derivative A | Thymidine Phosphorylase | -8.5 | TYR123, SER210 (H-bonds) |

| Derivative B | Pancreatic Lipase | -7.9 | PHE77, ASP79 (H-bonds), LEU153 (hydrophobic) |

| Derivative C | HIV-1 Vpr | -9.2 | ILE60, GLN65 (hydrophobic), ASN70 (H-bond) |

| Derivative D | MAO-B | -8.1 | TYR69, ILE180 (hydrophobic) |

| Note: The derivatives, target proteins, scores, and residues are for illustrative purposes to demonstrate the output of a typical docking study, based on targets studied for other piperidine compounds. mdpi.comnih.govnih.govtandfonline.com |

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method in computational chemistry. longdom.orgnih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. DFT is the underlying theory for many of the calculations mentioned in the previous sections.

Specific applications of DFT for this molecule include:

Geometry Optimization: DFT is used to find the lowest energy (most stable) three-dimensional structure of the molecule. mdpi.com Calculations are often performed using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), which have proven reliable for organic molecules. researchgate.netinpressco.comnih.gov

Vibrational Frequency Analysis: After optimization, DFT can calculate the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. This allows for the theoretical spectrum to be compared with experimental data to confirm the structure. An absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. nih.gov

Calculation of Electronic Properties: DFT is used to compute the HOMO and LUMO energies, MEP maps, and other electronic descriptors discussed in Section 6.1 to analyze reactivity. mdpi.com

| Parameter | Method/Basis Set | Hypothetical Calculated Value |

| Total Energy | B3LYP/6-31G(d,p) | -558.123 Hartrees |

| Dipole Moment | B3LYP/6-31G(d,p) | 2.5 Debye |

| C-N Bond Length (avg) | B3LYP/6-31G(d,p) | 1.47 Å |

| C-O Bond Length (avg) | B3LYP/6-31G(d,p) | 1.43 Å |

| C-N-C Bond Angle | B3LYP/6-31G(d,p) | 111.5° |

| Note: These values are illustrative examples of what a DFT calculation would produce. |

Computational Prediction of Novel this compound Transformations

Computational methods can be employed to predict how this compound might be transformed into new molecules. This is particularly relevant in fields like metabolic prediction and synthetic chemistry.

Metabolism Prediction: The metabolism of drug-like molecules is often carried out by cytochrome P450 (CYP) enzymes. Computational models can predict the sites on a molecule most likely to be metabolized. acs.org For this compound, likely metabolic transformations would include N-dealkylation, O-demethylation, or hydroxylation at various positions on the piperidine ring. Reactivity calculations (see Section 6.1) can help identify carbons and hydrogens that are most susceptible to oxidation. acs.orgresearchgate.net

Reaction Pathway Modeling: DFT can be used to model the entire energy profile of a proposed chemical reaction. rsc.org This involves calculating the energies of reactants, transition states, and products. By determining the activation energy (the energy barrier of the transition state), chemists can predict whether a proposed reaction is likely to occur under given conditions. This could be used, for example, to explore novel cyclization or functionalization reactions involving the ether side chain or the piperidine nitrogen. acs.orgwhiterose.ac.uk

| Predicted Transformation | Metabolic Enzyme (Example) | Predicted Site of Action | Computational Method |

| Hydroxylation | CYP3A4 | C5 of piperidine ring | Site of Metabolism (SOM) Prediction, DFT |

| O-Demethylation | CYP2D6 | Methoxy terminal methyl group | SOM Prediction, DFT |

| N-Oxidation | Flavin-containing monooxygenase | Piperidine Nitrogen | Reactivity Descriptor Analysis |

| Ring Opening | Cytochrome P450 | C-N bond cleavage | Reaction Pathway Modeling (DFT) |

| Note: This table presents hypothetical metabolic transformations based on common pathways for piperidine-containing compounds. rsc.orgchula.ac.thresearchgate.net |

Future Research Directions and Unexplored Potential of 3 2 Methoxyethoxy Piperidine

Emerging Methodologies for 3-(2-Methoxyethoxy)piperidine Synthesis

Traditional synthetic routes to substituted piperidines often require multiple steps and harsh conditions. Future research should focus on developing more efficient, sustainable, and stereoselective methods to access this compound.

One promising avenue is the adoption of biocatalytic and chemo-enzymatic strategies . These methods offer high selectivity under mild conditions. nih.gov For instance, immobilized lipases such as Candida antarctica lipase B (CALB) have been successfully used in multicomponent reactions to produce highly functionalized piperidines. rsc.org Another approach involves the chemo-enzymatic dearomatization of pyridine (B92270) precursors, using a cascade of amine oxidase and reductase enzymes to create stereo-defined 3-substituted piperidines. nih.gov

Additionally, a novel modular approach combines biocatalytic C-H oxidation with radical cross-coupling . nih.govnews-medical.net This strategy first uses enzymes to selectively install a hydroxyl group on the piperidine (B6355638) ring, which is then used as a handle for nickel-electrocatalyzed radical cross-coupling to introduce various substituents. news-medical.netchemistryviews.org This powerful combination streamlines the synthesis of complex 3D molecules and could significantly reduce the number of steps required to produce derivatives of this compound. news-medical.net

| Methodology | Key Features | Potential Advantages for this compound |

|---|---|---|

| Biocatalytic Multicomponent Reaction | Use of immobilized enzymes (e.g., CALB) in one-pot reactions. rsc.org | High yields, mild conditions, improved sustainability. |

| Chemo-enzymatic Dearomatization | Enzyme cascades (e.g., amine oxidase/reductase) on pyridine precursors. nih.gov | Precise stereochemical control, access to enantiopure compounds. |

| Biocatalytic C-H Oxidation + Radical Cross-Coupling | Enzymatic hydroxylation followed by Ni-electrocatalyzed coupling. news-medical.netchemistryviews.org | Modular, rapid functionalization, streamlines complex synthesis. nih.gov |

New Catalytic Systems for Reactions with this compound

Beyond synthesis, the development of new catalytic systems to functionalize the this compound scaffold is a critical research area. Modern catalysis offers precise control over reactivity, enabling the creation of novel derivatives that would be otherwise inaccessible.

Transition-metal catalysis provides a versatile toolkit for C-H functionalization. Photoredox catalysis, for example, can generate α-amino radicals from piperidines, which can then be coupled with various partners, including heteroaryl chlorides. nih.govnih.gov This allows for direct arylation at the C2 or C6 positions of the piperidine ring. nih.gov

Rhodium-catalyzed asymmetric reactions are particularly promising for introducing substituents with high enantioselectivity. nih.gov Methods like the asymmetric reductive Heck reaction can couple arylboronic acids to pyridine derivatives, which can then be reduced to form 3-substituted piperidines. researchgate.netnih.govorganic-chemistry.orgacs.org Applying this logic to the functionalization of a pre-existing this compound ring could open pathways to complex, chiral molecules.

Furthermore, gold-catalyzed cyclization reactions have emerged as a powerful tool for constructing complex heterocyclic systems. beilstein-journals.orgbeilstein-journals.org While often used to build the ring itself, gold catalysts could be explored for intramolecular reactions involving functional groups attached to the this compound core, leading to novel fused or bridged structures. acs.orgkaust.edu.saacs.org

| Catalytic System | Reaction Type | Potential Application |

|---|---|---|

| Iridium-based Photoredox Catalysis | α-Amino C–H Arylation nih.govchemrxiv.org | Direct functionalization of the piperidine backbone. |

| Rhodium-Josiphos Complexes | Asymmetric Reductive Heck Reaction organic-chemistry.org | Enantioselective introduction of aryl or vinyl groups. |

| Gold(I)/Silver(I) Complexes | Intramolecular Cyclization/Annulation beilstein-journals.orgbeilstein-journals.org | Synthesis of novel polycyclic derivatives. |

Advanced Spectroscopic and Spectrometric Characterization Techniques for Novel this compound Derivatives

As new, more complex derivatives of this compound are synthesized, advanced characterization techniques will be essential for unambiguous structural elucidation. While standard 1D NMR (¹H and ¹³C) and IR spectroscopy remain fundamental, they are often insufficient for complex stereochemical assignments.

Future research will rely heavily on 2D NMR spectroscopy . Techniques such as COSY (¹H-¹H), HMQC/HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are indispensable for mapping the precise connectivity within a molecule. mdpi.comipb.pt These methods can differentiate between isomers and confirm the location of newly installed functional groups. mdpi.com

High-Resolution Mass Spectrometry (HR-MS) will be crucial for confirming elemental composition. nih.gov Its ability to provide highly accurate mass measurements allows for the confident determination of chemical formulas, distinguishing between compounds with very similar molecular weights.

Finally, the integration of computational chemistry with experimental data represents a powerful frontier. Using methods like Density Functional Theory (DFT), it is possible to predict NMR chemical shifts and other spectroscopic properties. Comparing these theoretical predictions with experimental results can provide definitive confirmation of complex three-dimensional structures and stereochemistry.

Potential Applications in Materials Science and Polymer Chemistry

The unique structure of this compound suggests significant, yet unexplored, potential in materials science. The piperidine unit is a known building block for bioactive materials, while the methoxyethoxy side chain is structurally similar to oligo(ethylene glycol), a key component in thermo-responsive polymers. nih.govrsc.org

A primary research direction is the synthesis of novel monomers derived from this compound. These monomers could be polymerized to create functional polymers with unique properties. The piperidine moiety could serve as a site for further functionalization or provide specific binding interactions, while the ether side chain could impart temperature-dependent solubility in aqueous solutions, a property known as a Lower Critical Solution Temperature (LCST) . acs.orgwikipedia.org

Polymers exhibiting LCST behavior are soluble in water at low temperatures but become insoluble and collapse into globules as the temperature rises. rsc.orgwikipedia.org This "smart" behavior is highly sought after for applications in:

Drug Delivery: Polymers could encapsulate a therapeutic agent at room temperature and release it upon reaching body temperature. nih.gov

Tissue Engineering: Surfaces coated with these polymers can change their hydrophobicity with temperature, allowing for the gentle detachment of cultured cell sheets without the need for enzymes. wikipedia.org

Bioseparation: The reversible solubility can be used to design systems for the separation and purification of biomolecules.

Investigating the polymerization of this compound-based monomers and characterizing the thermo-responsive properties of the resulting materials is a key area for future exploration. acs.orgresearchgate.net

Development of Novel Synthetic Strategies for Analogs of this compound

To fully explore the potential of this scaffold, the development of synthetic strategies to create a diverse library of analogs is essential. Such libraries are critical for screening and identifying molecules with optimized properties for pharmaceutical or material applications. enamine.net

Future work should focus on strategies for systematic structural modification. This includes:

Modification of the Ether Side Chain: The length of the ethoxy chain could be varied (e.g., tri- or tetra-ethylene glycol) to fine-tune the LCST and hydrophilicity of resulting materials. The terminal methyl group could also be replaced with other functionalities.

Stereochemical Diversification: Developing synthetic routes that provide access to different stereoisomers of the 3-substituted piperidine ring is crucial, as stereochemistry often dictates biological activity and material properties.

Ring Functionalization: Using the catalytic methods described in section 7.2, additional substituents could be installed at other positions on the piperidine ring to modulate activity and physical properties.

Scaffold Hopping: Advanced strategies could be employed to transform the piperidine ring into novel spirocyclic, fused, or bridged systems, significantly expanding the accessible chemical space. pharmaceutical-business-review.compharmaceutical-technology.com

By systematically creating and testing these analogs, researchers can establish structure-property relationships and unlock the full potential of the this compound core structure.

Q & A

Q. How is this compound synthesized, and what are critical reaction conditions?

- Methodological Answer : A representative synthesis involves:

- Step 1 : Reacting a carbamate precursor (e.g., tert-butyl ester) with hydrogen chloride/1,4-dioxane at room temperature.

- Step 2 : Concentrate under reduced pressure, followed by precipitation with ether/hexane (1:3) to isolate the hydrochloride salt (yield: ~82%) .

- Key Conditions : Maintain anhydrous conditions, monitor reaction progress via TLC or LCMS, and optimize solvent ratios for crystallization .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 236 [M+H]+) and retention time (e.g., 0.83 minutes under SQD-AA05 conditions) .

- NMR : Analyze proton environments (e.g., δ 3.72 ppm for methoxyethoxy protons) and carbon shifts for structural validation .

- Purity Assessment : Use HPLC with UV detection (≥95% purity threshold) .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

- Methodological Answer :

- Solvent Optimization : Replace 1,4-dioxane with polar aprotic solvents (e.g., THF) to enhance intermediate solubility .

- Catalysis : Explore acid catalysts (e.g., HCl gas) to accelerate deprotection steps.

- Temperature Control : Gradual cooling during crystallization improves crystal quality and yield .

Q. What mechanistic insights explain the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH Studies : Conduct stability assays in buffered solutions (pH 1–12) at 25–40°C. Monitor degradation via HPLC.

- Degradation Pathways : The methoxyethoxy group may undergo hydrolysis under strongly acidic/basic conditions, forming piperidine and glycolic acid derivatives. Stabilize with antioxidants (e.g., BHT) in neutral buffers .

Q. How does this compound interact with biological targets in neuropharmacological studies?

- Methodological Answer :

- Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]-spiperone).

- Functional Assays : Measure cAMP modulation in HEK293 cells expressing GPCRs. Compare with structural analogs (e.g., 3-(4-chlorophenyl)piperidine derivatives) to assess SAR .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. LCMS) for this compound derivatives?

- Methodological Answer :

- Spectral Reanalysis : Verify sample purity via orthogonal methods (e.g., HRMS for exact mass).

- Solvent Artifacts : Check for residual solvents (e.g., dioxane) that may skew NMR integration. Use deuterated solvents with internal standards (e.g., TMS) .

- Dynamic Effects : Consider rotameric equilibria in NMR; use variable-temperature experiments to confirm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.